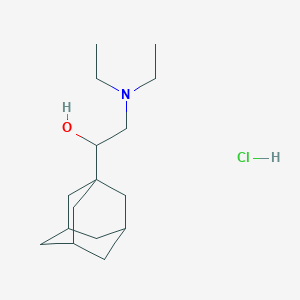

1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride

Overview

Description

“1-(1-Adamantyl)ethylamine hydrochloride” is also known as “Rimantadine hydrochloride”. It has the empirical formula C12H21N · HCl and a molecular weight of 215.76 .

Molecular Structure Analysis

The molecular structure of “1-(1-Adamantyl)ethylamine hydrochloride” consists of a tricyclic adamantyl group attached to an ethylamine group .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is freely soluble in water .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of β-Aminoketones : 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is synthesized by the Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides (Makarova et al., 2002).

Antiviral and Anti-HIV Activity : Certain derivatives of this compound show potent antimicrobial and anti-HIV-1 activities (El-Emam et al., 2004).

Gas-phase Stability and Solvolysis : The compound’s derivatives demonstrate varying degrees of stability and reactivity in solvolysis in nonaqueous solvents, contributing to understanding solvent effects and stabilities of adamantyl cations (Takeuchi et al., 2001).

Synthesis of Antiviral Agents : this compound derivatives have been studied for their antiviral properties, offering a class of biologically active compounds (Makarova et al., 2001).

Solvolysis-Decomposition Studies : The compound has been used in studies to understand the solvolysis-decomposition of adamantyl derivatives, aiding in the understanding of reaction pathways (Kyong et al., 2003).

Conversion to Amines and Alcohols : Research has shown the conversion of adamantyl derivatives to various amines and alcohols, highlighting the compound's versatility in chemical transformations (Chapman & Toyne, 1972).

Radiolysis Studies : this compound has been used in radiolysis studies to understand the behavior of adamantyl derivatives under irradiation (Hayashi & Kato, 1978).

Antimicrobial and Anti-inflammatory Activities : Synthesis of this compound derivatives led to compounds with notable antimicrobial and anti-inflammatory activities (Al-Omar et al., 2010).

Mechanistic Insights in Solvolysis : The compound aids in understanding the mechanistic aspects of solvolysis, particularly how solvent composition affects reaction rates and products (Luton & Whiting, 1979).

Simple and Economical Synthesis : Research includes the development of a simple and economical process for producing adamantane derivatives, demonstrating the compound's practicality in synthesis (Phan Thi et al., 2022).

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Mode of Action

It is known to interact with the influenza a virus, potentially inhibiting its ability to infect host cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of the influenza A virus . By interacting with the virus, this compound can disrupt the virus’s ability to infect host cells and replicate .

Pharmacokinetics

It is known to be freely soluble in water , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the prevention and treatment of illness caused by various strains of influenza A virus in adults . By inhibiting the virus’s ability to infect host cells, this compound can help to reduce the severity and duration of influenza A infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of influenza A virus can all affect the compound’s efficacy . Additionally, this compound is stable under recommended storage conditions and should be stored away from oxidizing agents .

properties

IUPAC Name |

1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCPHMVJCKQUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)